molecular formula C14H14N4O2S B5750615 1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea

Cat. No.: B5750615
M. Wt: 302.35 g/mol
InChI Key: SHFHRFWRTDKMHQ-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea is a synthetic organic compound that features a thiourea group attached to a benzodioxole and a dimethylpyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Dimethylpyrimidine Intermediate: The dimethylpyrimidine ring can be prepared by the condensation of appropriate aldehydes and amines under basic conditions.

    Coupling Reaction: The final step involves the reaction of the benzodioxole intermediate with the dimethylpyrimidine intermediate in the presence of thiourea and a suitable catalyst, such as hydrochloric acid, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)urea: Similar structure but with a urea group instead of thiourea.

    1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine: Contains a guanidine group instead of thiourea.

    1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)carbamate: Features a carbamate group instead of thiourea.

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-5-9(2)16-13(15-8)18-14(21)17-10-3-4-11-12(6-10)20-7-19-11/h3-6H,7H2,1-2H3,(H2,15,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFHRFWRTDKMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=S)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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